6-bromo-2-sulfanylidene-1H,2H,3H,4H-pyrrolo[2,1-f][1,2,4]triazin-4-one
Overview
Description
6-bromo-2-sulfanylidene-1H,2H,3H,4H-pyrrolo[2,1-f][1,2,4]triazin-4-one is a heterocyclic compound that features a fused pyrrolo[2,1-f][1,2,4]triazine ring system.
Preparation Methods
The synthesis of 6-bromo-2-sulfanylidene-1H,2H,3H,4H-pyrrolo[2,1-f][1,2,4]triazin-4-one can be achieved through several synthetic routes. One common method involves the cyclization of pyrrole derivatives with appropriate brominated and sulfur-containing reagents . The reaction conditions typically require the use of strong bases and solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) to facilitate the cyclization process . Industrial production methods may involve multi-step synthesis, including the formation of intermediate compounds that are subsequently cyclized to yield the final product .
Chemical Reactions Analysis
6-bromo-2-sulfanylidene-1H,2H,3H,4H-pyrrolo[2,1-f][1,2,4]triazin-4-one undergoes various chemical reactions, including:
Scientific Research Applications
6-bromo-2-sulfanylidene-1H,2H,3H,4H-pyrrolo[2,1-f][1,2,4]triazin-4-one has several scientific research applications:
Mechanism of Action
The mechanism of action of 6-bromo-2-sulfanylidene-1H,2H,3H,4H-pyrrolo[2,1-f][1,2,4]triazin-4-one involves its interaction with specific molecular targets, such as kinases. The compound binds to the active site of the kinase enzyme, inhibiting its activity and thereby disrupting the signaling pathways involved in cell proliferation and survival . This inhibition is particularly relevant in the context of cancer therapy, where overactive kinases drive tumor growth .
Comparison with Similar Compounds
6-bromo-2-sulfanylidene-1H,2H,3H,4H-pyrrolo[2,1-f][1,2,4]triazin-4-one can be compared with other similar compounds, such as:
Avapritinib: A kinase inhibitor used in cancer therapy.
Remdesivir: An antiviral drug used to treat RNA virus infections.
Brivanib Alaninate: An antitumorigenic drug.
These compounds share the pyrrolo[2,1-f][1,2,4]triazine scaffold, which is crucial for their biological activity. this compound is unique due to its specific bromine and sulfur substituents, which confer distinct chemical properties and reactivity .
Properties
CAS No. |
1233179-29-7 |
---|---|
Molecular Formula |
C6H4BrN3OS |
Molecular Weight |
246.09 g/mol |
IUPAC Name |
6-bromo-2-sulfanylidene-1H-pyrrolo[2,1-f][1,2,4]triazin-4-one |
InChI |
InChI=1S/C6H4BrN3OS/c7-3-1-4-5(11)8-6(12)9-10(4)2-3/h1-2H,(H2,8,9,11,12) |
InChI Key |
CYYROEUHMXIRCX-UHFFFAOYSA-N |
Canonical SMILES |
C1=C2C(=O)NC(=S)NN2C=C1Br |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details
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